
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide, also known as Isobutyryl THIQ, is a novel compound that has gained significant attention in the field of scientific research. This molecule possesses unique properties that make it an attractive candidate for various applications in the field of medicine, pharmacology, and neuroscience.
作用機序
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ acts as a partial agonist of TAAR1, which results in the activation of downstream signaling pathways. This leads to the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. It also modulates the activity of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory consolidation, and increase motivation. It also has anxiolytic effects, reducing anxiety-like behaviors in animal models. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has also been shown to have antidepressant effects, reducing depressive-like behaviors in animal models. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One of the advantages of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its selectivity for TAAR1. This allows for specific modulation of neurotransmitter activity, reducing the potential for off-target effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is also relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to have beneficial effects in animal models of depression, anxiety, and cognitive impairment. Further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a tool for studying the role of TAAR1 in various physiological processes. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ can be used to selectively modulate TAAR1 activity and investigate its downstream effects. Finally, there is potential for the development of novel derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ with improved solubility and pharmacokinetic properties.
合成法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ involves the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride and 3-methylbutan-1-amine. The reaction is carried out under specific conditions to obtain the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
科学的研究の応用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 is involved in the regulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been shown to modulate the activity of these neurotransmitters, leading to various physiological effects.
特性
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)10-17(21)19-15-8-7-14-6-5-9-20(16(14)11-15)18(22)13(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZJEUUGFPXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


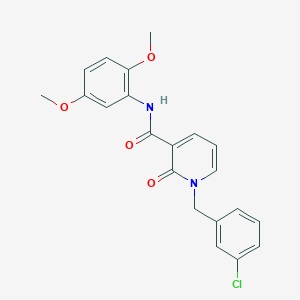
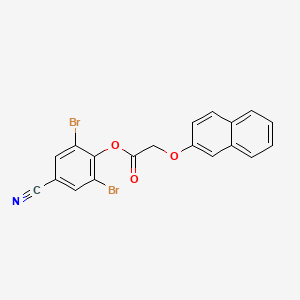
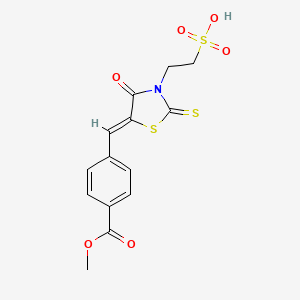
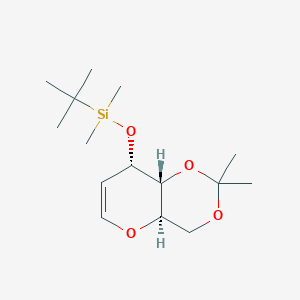
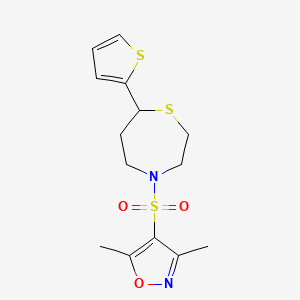
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)

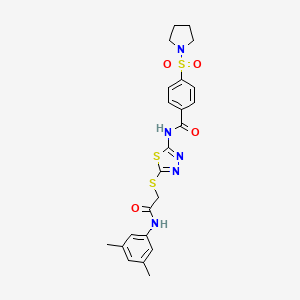
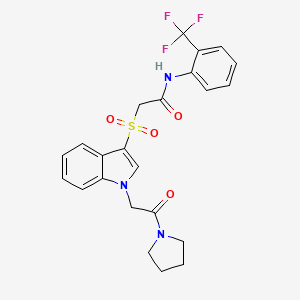
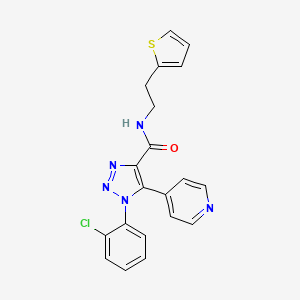
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)